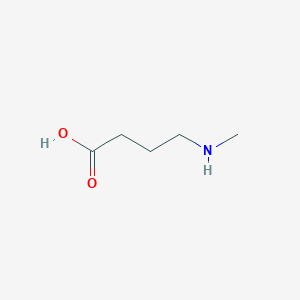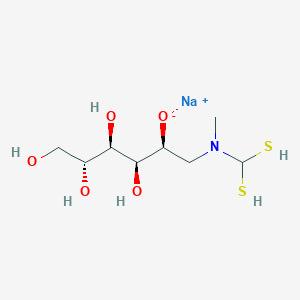
Sodium N-methyl-D-glucamine dithiocarbamate
Descripción general
Descripción
Sodium N-methyl-D-glucamine dithiocarbamate is a chelating agent . It is also known as N-methyl-D-glucamine dithiocarbamate . The sodium and ammonium salts of this compound have been prepared and investigated for their usefulness as antidotes for cadmium intoxication .
Synthesis Analysis
The sodium and ammonium salts of N-methyl-D-glucamine dithiocarbamate were prepared and found to be effective in both acute and repeated exposure cadmium poisoning .Molecular Structure Analysis
The molecular formula of N-methyl-D-glucamine dithiocarbamate is C8H17NO5S2 . It has an average mass of 271.354 Da and a monoisotopic mass of 271.054810 Da .Chemical Reactions Analysis
This compound has been found to be effective in both acute and repeated exposure cadmium poisoning . It has been used as a chelating agent, particularly in the context of cadmium intoxication .Physical And Chemical Properties Analysis
N-methyl-D-glucamine dithiocarbamate has a density of 1.5±0.1 g/cm3, a boiling point of 551.8±60.0 °C at 760 mmHg, and a flash point of 287.5±32.9 °C . It has 6 H bond acceptors, 5 H bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación
Antidote for Cadmium Intoxication
Field
Toxicology and Pharmacology
Application
N-MGDC has been investigated for its potential as an antidote for cadmium intoxication .
Method of Application
The sodium and ammonium salts of N-MGDC were prepared and their effectiveness as antidotes for cadmium intoxication was investigated. This involved administering a single intraperitoneal injection of sodium N-MGDC (NaNMG-DTC) at a level greater than 1.1 mmol/kg body weight .
Results
The treatment was found to be effective in both acute and repeated exposure cadmium poisoning. It protected against a normally lethal dose of cadmium chloride and resulted in a subsequent dose-dependent decrease in the liver and kidney burdens of cadmium ion. In repeated exposure cadmium intoxication, repeated administration of NaNMG-DTC resulted in substantial reductions in both the kidney (71%) and the liver (40%) levels of cadmium .
Chelating Agent for Metal Ions
Field
Biomedical Research
Application
N-MGDC is used as a chelating agent for metal ions in biomedical research .
Method of Application
The specific methods of application can vary depending on the context, but generally involve using N-MGDC to bind and stabilize metal ions in a solution .
Results
The results of this application can also vary, but the overall effect is to stabilize certain enzymes and proteins by binding to metal ions .
Ion-Exchange Resins
Field
Chemistry and Material Science
Application
N-MGDC is used in ion-exchange resins to selectively chelate boron ions .
Method of Application
The specific methods of application can vary depending on the context, but generally involve using N-MGDC in the preparation of ion-exchange resins .
Results
The use of N-MGDC in ion-exchange resins can enhance the selectivity of the resin for boron ions .
Preparation of Salts
Field
Chemistry
Application
N-MGDC is frequently used in the preparation of salts of certain acids .
Method of Application
The specific methods of application can vary depending on the specific salt being prepared .
Results
The use of N-MGDC in the preparation of salts can enhance the stability and solubility of the resulting salts .
X-ray Contrast Media and Nuclear Imaging Agents
Field
Radiology and Nuclear Medicine
Application
Salts of N-MGDC have been used for X-ray contrast media and nuclear imaging agents .
Method of Application
The specific methods of application can vary depending on the specific imaging procedure .
Results
The use of N-MGDC in X-ray contrast media and nuclear imaging agents can enhance the quality of the images obtained .
Synthesis of Surface-Active Agents
Application
N-MGDC is used in the synthesis of surface-active agents .
Method of Application
The specific methods of application can vary depending on the specific surface-active agent being synthesized .
Results
The use of N-MGDC in the synthesis of surface-active agents can enhance the effectiveness of these agents .
Preparation of Laboratory Dyes
Field
Chemistry and Biochemistry
Application
N-MGDC is used in the preparation of laboratory dyes .
Method of Application
The specific methods of application can vary depending on the specific dye being prepared .
Results
The use of N-MGDC in the preparation of laboratory dyes can enhance the stability and color intensity of the resulting dyes .
Propiedades
IUPAC Name |
sodium;(2S,3R,4R,5R)-1-[bis(sulfanyl)methyl-methylamino]-3,4,5,6-tetrahydroxyhexan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-8,10,12-16H,2-3H2,1H3;/q-1;+1/t4-,5+,6+,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSWOJRIJXMMP-LJTMIZJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[O-])C(S)S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NNaO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium N-methyl-D-glucamine dithiocarbamate | |
CAS RN |
91840-27-6 | |
| Record name | N-Methyl-D-glucamine dithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091840276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



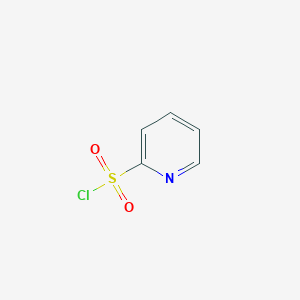
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)


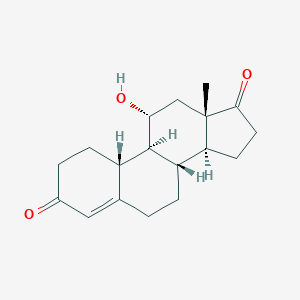
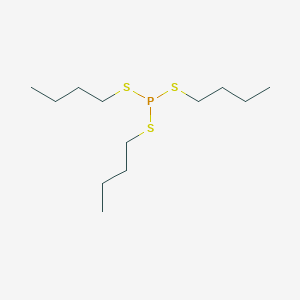
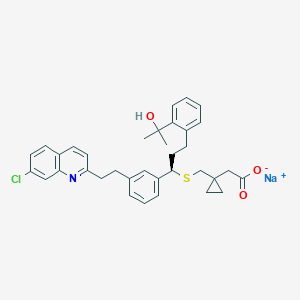

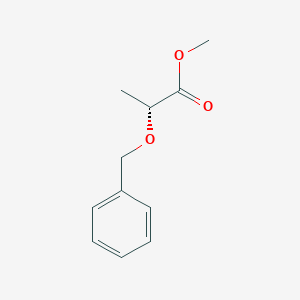
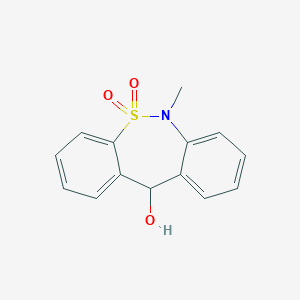
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)
